1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone
Description
The compound 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone features a pyrazoline core substituted with a 4-methoxyphenyl group at position 3 and a p-tolyl group at position 3. A thioether linkage connects the pyrazoline to a 4-methyl-1,2,4-triazole moiety. The methoxy and methyl substituents likely enhance lipophilicity and metabolic stability, while the triazole-thioether group may influence electronic properties and binding interactions .
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-15-4-6-17(7-5-15)20-12-19(16-8-10-18(29-3)11-9-16)25-27(20)21(28)13-30-22-24-23-14-26(22)2/h4-11,14,20H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWAKPAOQDOCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=CN3C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 497.66 g/mol. The structure features a pyrazole ring fused with a triazole moiety, which is known to enhance biological activity in various contexts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF7 | 3.79 |
| 2 | Hep-2 | 3.25 |
| 3 | A549 | 26.00 |
| 4 | HCT116 | 1.10 |
These findings suggest that the compound may exhibit similar anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structural features may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have indicated that related compounds effectively reduce inflammation in models of acute and chronic inflammation .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, disrupting signaling pathways involved in cancer cell proliferation.
- Apoptosis Induction : The compound may trigger programmed cell death in tumor cells through the activation of caspases and other apoptotic pathways.
- Antioxidant Activity : Some studies have suggested that pyrazole derivatives possess antioxidant properties, reducing oxidative stress in cells .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives in a preclinical model for breast cancer. The lead compound demonstrated a significant reduction in tumor size compared to controls, with an associated increase in apoptosis markers . Another study focused on inflammatory bowel disease models where pyrazole derivatives showed promising results in reducing inflammatory markers and improving histopathological scores .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities with related compounds:
Key Observations:
Electron-Withdrawing vs. In contrast, the p-tolyl group (electron-donating methyl) in the target compound may improve metabolic stability or alter receptor binding . Methoxy groups (e.g., in ) are electron-donating and may enhance π-π stacking in crystal structures, as seen in improved diffraction quality .
Heterocyclic Additions :
- The benzothiazole moiety in confers antitumor activity, suggesting that fused aromatic systems enhance intercalation with DNA or enzyme targets. The target compound’s triazole-thioether group could mimic this via sulfur-mediated hydrogen bonding .
Alkyl Chain Effects :
- The hexyloxy group in increases hydrophobicity, which may affect solubility and membrane permeability compared to the shorter methoxy group in the target compound.
Comparison with Evidence-Based Protocols:
Crystallographic and Structural Insights
- Pyrazoline Conformation : In , pyrazoline rings adopt envelope conformations, with substituents influencing dihedral angles and crystal packing.
- Triazole-Thioether Geometry : The thioether bond in the target compound likely adopts a staggered conformation to minimize steric hindrance, as seen in similar triazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
